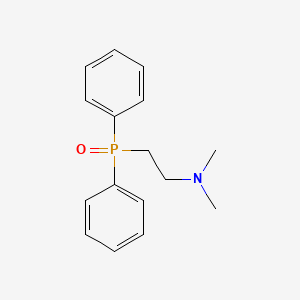
Ethanamine, 2-(diphenylphosphinyl)-n,n-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)ethyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine with 2-(dimethylamino)ethyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of (2-(Dimethylamino)ethyl)diphenylphosphine oxide may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale separation techniques .
Chemical Reactions Analysis
Types of Reactions
(2-(Dimethylamino)ethyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides under basic conditions.
Major Products Formed
Scientific Research Applications
(2-(Dimethylamino)ethyl)diphenylphosphine oxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential use in biological systems, particularly in drug delivery.
Medicine: Research is ongoing into its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (2-(Dimethylamino)ethyl)diphenylphosphine oxide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes . The molecular targets and pathways involved depend on the specific application and the metal ion with which it forms a complex .
Comparison with Similar Compounds
Similar Compounds
- Tri-n-octylphosphine oxide (TOPO)
- Tris(2-ethylhexyl)phosphine oxide (TEHPO)
- Bis[(di-n-hexylphosphinyl)methane] (HDPM)
Uniqueness
(2-(Dimethylamino)ethyl)diphenylphosphine oxide is unique due to its specific structure, which includes both a dimethylamino group and a diphenylphosphine oxide group. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions .
Properties
CAS No. |
24422-55-7 |
|---|---|
Molecular Formula |
C16H20NOP |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-diphenylphosphoryl-N,N-dimethylethanamine |
InChI |
InChI=1S/C16H20NOP/c1-17(2)13-14-19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
WTFJMSFVGMRGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


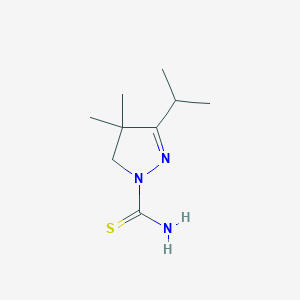
![2-(4-hydroxy-3-methoxyphenyl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12466002.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B12466008.png)
![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)
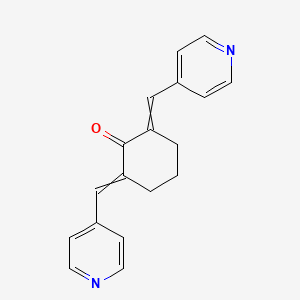

![N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466024.png)
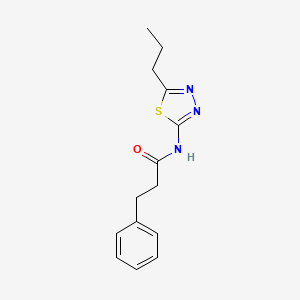

![2-(3-methoxypropyl)-N-[4-(4-methylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12466042.png)
![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)
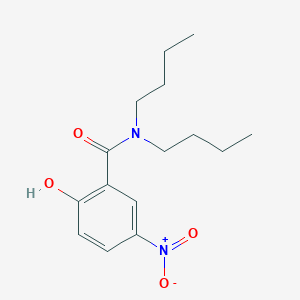
![butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12466055.png)
![Decyl 3-[(3,5-dinitrophenyl)amino]benzoate](/img/structure/B12466068.png)
